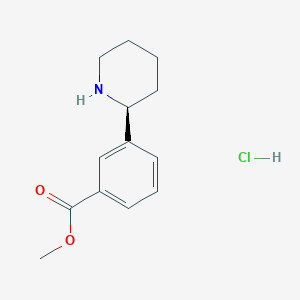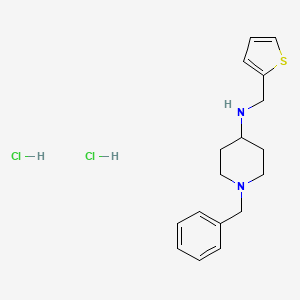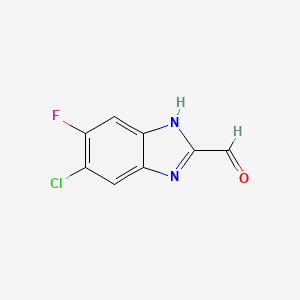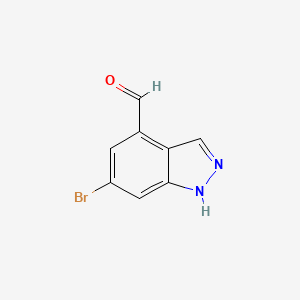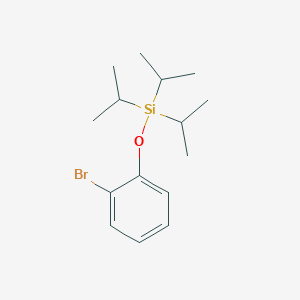
(2-Bromophenoxy)triisopropylsilane
概要
説明
(2-Bromophenoxy)triisopropylsilane is an organosilicon compound with the molecular formula C15H25BrOSi. It is characterized by the presence of a bromophenoxy group attached to a triisopropylsilane moiety. This compound is used in various chemical synthesis processes due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenoxy)triisopropylsilane typically involves the reaction of 2-bromophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromophenol+Triisopropylsilyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction mixture is typically purified by distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (2-Bromophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions to yield 2-bromophenol and triisopropylsilanol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Hydrolysis: Aqueous acids or bases.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, e.g., 2-azidophenoxytriisopropylsilane.
Coupling Reactions: Biaryl compounds or alkyne-substituted phenoxytriisopropylsilanes.
Hydrolysis: 2-Bromophenol and triisopropylsilanol.
科学的研究の応用
(2-Bromophenoxy)triisopropylsilane is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromophenoxy)triisopropylsilane involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromine atom acts as a leaving group, facilitating substitution and coupling reactions. The triisopropylsilyl group provides steric protection and enhances the stability of the compound during reactions.
類似化合物との比較
- (2-Chlorophenoxy)triisopropylsilane
- (2-Iodophenoxy)triisopropylsilane
- (4-Bromophenoxy)triisopropylsilane
Comparison:
- Reactivity: (2-Bromophenoxy)triisopropylsilane is more reactive in substitution reactions compared to its chloro and iodo analogs due to the moderate leaving group ability of bromine.
- Stability: The triisopropylsilyl group provides similar steric protection in all analogs, but the position of the halogen can influence the overall stability and reactivity.
- Applications: While all these compounds are used in similar applications, the choice of halogen can affect the efficiency and outcome of specific reactions.
特性
IUPAC Name |
(2-bromophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVJKKIFDUDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378787-34-9 | |
| Record name | 378787-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


